molecular formula C22H22O4 B11002782 3-[(2-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-[(2-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11002782
M. Wt: 350.4 g/mol
InChI Key: QWCQZRQTEPRECN-UHFFFAOYSA-N
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Description

3-[(2-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound with a unique structure that combines elements of benzyl, methoxy, and chromen groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multiple steps, starting with the preparation of the core chromen structure. This can be achieved through cyclization reactions involving appropriate precursors. The methoxybenzyl group is then introduced via etherification reactions, using reagents such as methoxybenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The methoxy and benzyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

3-[(2-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: This compound may have potential as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one apart from similar compounds is its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of the 2-methoxybenzyl group, in particular, may confer unique properties compared to other derivatives.

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methoxy]-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C22H22O4/c1-24-20-10-6-5-7-15(20)14-25-16-11-12-18-17-8-3-2-4-9-19(17)22(23)26-21(18)13-16/h5-7,10-13H,2-4,8-9,14H2,1H3

InChI Key

QWCQZRQTEPRECN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3

Origin of Product

United States

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